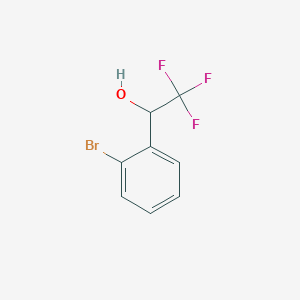
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Descripción general
Descripción
“2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a chemical compound with the CAS Number: 396131-91-2. It has a molecular weight of 218.37 and its IUPAC name is 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a chemical compound with the molecular formula C10H22O3Si . It is used in various chemical synthesis processes due to its unique structure and reactivity .
Aldol Reaction Donor and Acceptor
This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The aldol reaction is a means of forming carbon–carbon bonds in organic chemistry.
Synthetic Glycobiology
In the field of synthetic glycobiology, “2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a versatile reagent . Glycobiology is the study of the structure, function, and biology of carbohydrates, also known as glycans, which are widely distributed in nature.
Material Science
Given its unique properties, this compound may also find applications in material science . However, specific applications in this field are not detailed in the available resources.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be a versatile reagent commonly used in synthetic glycobiology .
Mode of Action
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule in the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic chemistry.
Action Environment
The action, efficacy, and stability of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that it may be less stable in humid conditions. Furthermore, it is acid-sensitive , suggesting that its activity may be affected by pH.
Propiedades
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBMAQNKNCEWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)




![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)



![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)